1-Isobutyl-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one

Lipophilicity Drug-likeness Physicochemical profiling

1-Isobutyl-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one (CAS 2073047-09-1; MFCD31556465) is a heterocyclic small molecule belonging to the pyrimido[4,5-d][1,3]oxazin-2-one scaffold class. It bears a branched isobutyl substituent at the N1 lactam position and a methylsulfonyl (-SO₂CH₃) group at the C7 position of the pyrimidine ring, yielding a molecular formula of C₁₁H₁₅N₃O₄S and a molecular weight of 285.32 g/mol.

Molecular Formula C11H15N3O4S
Molecular Weight 285.32 g/mol
Cat. No. B13031092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Isobutyl-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one
Molecular FormulaC11H15N3O4S
Molecular Weight285.32 g/mol
Structural Identifiers
SMILESCC(C)CN1C2=NC(=NC=C2COC1=O)S(=O)(=O)C
InChIInChI=1S/C11H15N3O4S/c1-7(2)5-14-9-8(6-18-11(14)15)4-12-10(13-9)19(3,16)17/h4,7H,5-6H2,1-3H3
InChIKeyCFWOAAQNIYGVGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Isobutyl-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one: Structural Identity and Procurement Baseline


1-Isobutyl-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one (CAS 2073047-09-1; MFCD31556465) is a heterocyclic small molecule belonging to the pyrimido[4,5-d][1,3]oxazin-2-one scaffold class [1]. It bears a branched isobutyl substituent at the N1 lactam position and a methylsulfonyl (-SO₂CH₃) group at the C7 position of the pyrimidine ring, yielding a molecular formula of C₁₁H₁₅N₃O₄S and a molecular weight of 285.32 g/mol . This scaffold has been independently validated as a privileged chemotype for kinase inhibition, with peer-reviewed demonstrations of potent activity against EGFR L858R/T790M (IC₅₀ 4.5 nM for an optimized analog) and RSK4 (IC₅₀ 0.57–0.98 μM cellular) [2][3]. The compound is commercially available as a research-grade screening entity (typical purity ≥98%) from suppliers including ChemScene and Leyan, and has been catalogued in the PubChem Substance database (SID 26608054) as part of the DiscoveryGate legacy collection [4].

Why 1-Isobutyl-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one Cannot Be Casually Replaced by In-Class Analogs


The pyrimido[4,5-d][1,3]oxazin-2-one scaffold supports diverse pharmacological profiles through modular substitution at the N1 and C7 positions, and published structure-activity relationship (SAR) campaigns confirm that even single-atom alterations at these vectors produce substantial shifts in potency, selectivity, and physicochemical properties [1][2]. The N1 substituent directly influences both lipophilicity and kinase hinge-region complementarity, while the C7 group controls electronic character (sulfonyl as electron-withdrawing vs. sulfanyl as electron-donating/moderate) and metabolic stability [3]. Consequently, selecting 1-isobutyl-7-(methylsulfonyl) over its 1-ethyl, 1-methyl, 1-fluoroethyl, or 7-methylthio analogs is not a trivial substitution: the branched isobutyl side chain introduces a distinct steric and conformational profile compared to linear alkyl congeners, and the oxidized sulfonyl moiety presents profoundly different hydrogen-bonding capacity and metabolic liability compared to the thioether precursor [1][4]. The quantitative evidence below demonstrates exactly where these differences manifest in measurable terms.

Quantitative Differentiation Evidence for 1-Isobutyl-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one Against Closest Analogs


N1-Isobutyl Substitution Increases Lipophilicity (LogP) by Approximately 0.64 Units Relative to N1-Ethyl Analog, Modulating Predicted Membrane Permeability

The target compound bearing an N1-isobutyl group exhibits a computed LogP of 0.99, which is 0.64 log units higher than the N1-ethyl analog (LogP = 0.36) and approximately 0.88 units higher than the predicted LogP for the N1-methyl congener (estimated ~0.11 based on additive fragment contributions), as reported by independent vendor computational chemistry data . This difference in lipophilicity corresponds to a theoretical ~4.4-fold increase in octanol/water partition coefficient relative to the ethyl analog, which is directly relevant to predicted passive membrane permeability and may influence intracellular target engagement .

Lipophilicity Drug-likeness Physicochemical profiling

Isobutyl Branch Point Introduces One Additional Rotatable Bond Compared to Ethyl Analog, Altering Conformational Entropy and Target-Induced Fit Potential

The target compound possesses 3 rotatable bonds, compared to 2 rotatable bonds for the N1-ethyl analog and 1 rotatable bond for the N1-methyl analog . The additional rotatable bond arises specifically from the branched isobutyl side chain (CH₂-CH(CH₃)₂), introducing a tertiary carbon branch point that is absent in the linear ethyl and methyl congeners. This increased conformational自由度 may modulate the entropic penalty upon target binding and could differentially influence binding kinetics (kon/koff) compared to the more rigid ethyl analog, as suggested by molecular recognition principles in fragment-based drug design [1].

Conformational flexibility Rotatable bonds Molecular recognition

Methylsulfonyl (-SO₂CH₃) at C7 Confers Electron-Withdrawing Character Distinct from Methylthio (-SCH₃) Precursor, Documented by the Kobayashi Synthetic Route Requiring Controlled Oxidation

The Kobayashi et al. (2018) synthetic methodology establishes that 7-(methylsulfanyl)-1,4-dihydro-2H-pyrimido[4,5-d][1,3]oxazin-2-ones serve as the direct precursors to the corresponding 7-(methylsulfonyl) derivatives via controlled oxidation [1]. The transformation from sulfide (-SCH₃, CAS of the isobutyl-methylthio analog catalogued by suppliers) to sulfone (-SO₂CH₃) converts an electron-donating group (Hammett σₚ ≈ 0.00 for -SCH₃) into a strongly electron-withdrawing group (Hammett σₚ ≈ +0.72 for -SO₂CH₃), fundamentally altering the electronic character of the pyrimidine ring [2]. This electronic switch has been exploited in analogous pyrimido-oxazine systems to modulate kinase hinge-binding affinity, as the C7 position projects toward solvent-accessible regions where sulfone oxygen atoms can engage in hydrogen bonding with conserved water networks or polar protein residues [3].

Electronic effects Oxidation state Metabolic stability

Pyrimido[4,5-d][1,3]oxazin-2-one Scaffold Validated as RSK4 Inhibitor Chemotype: 1-Ethyl Analog Used as Reference Compound in RSK-4 Docking Studies with Demonstrated Target Engagement

The 1-ethyl analog (CAS 2073047-06-8), which is the closest structural relative of the target compound, has been explicitly employed as a reference RSK-4 inhibitor in computational docking studies alongside the established RSK inhibitors LJH685 and SL0101 [1]. In the same publication, certain steroid derivatives evaluated against RSK-4 exhibited lower inhibition constants (Ki) than the 1-ethyl analog, establishing a quantitative performance benchmark for this chemotype [2]. Furthermore, the broader pyrimido[4,5-d][1,3]oxazin-2-one class has been independently validated as RSK4 inhibitors by Yuan et al. (2021), with compound 14f achieving cellular IC₅₀ values of 0.57 μM (anti-proliferation) and 0.98 μM (anti-invasion) in ESCC models, along with in vivo tumor growth suppression [3]. The RSK inhibitor patent CN113801139A explicitly claims pyrimido[4,5-d][1,3]oxazin-2-one derivatives with N1-alkyl (including isobutyl scope) and C7 substituent variations, with exemplified compound 004 demonstrating RSK1-4 IC₅₀ values of 22.3, 13.6, 16.6, and 10 nM respectively [4].

RSK4 kinase inhibition Molecular docking Cancer target validation

Scaffold Demonstrates Mutant-Selective EGFR L858R/T790M Inhibition at Nanomolar Potency: C4-Alkyl SAR Reveals Alkyl Branching Modulates Selectivity Ratios

The pyrimido[4,5-d][1,3]oxazin-2-one scaffold has been optimized through systematic C4-alkyl SAR studies at both enzymatic and cellular levels for EGFR L858R/T790M inhibition [1]. The lead compound 20a bearing geminal dimethyl substitution at C4 achieved an enzymatic IC₅₀ of 4.5 nM against EGFR L858R/T790M with significant selectivity over EGFR WT [2]. Critically, the SAR demonstrates that alkyl branching at substitution positions within this scaffold directly modulates selectivity ratios: compound 16a (C4-ethyl) exhibited an enzymatic IC₅₀ of 4.2 nM against the L858R/T790M mutant versus 183 nM against WT EGFR (44-fold selectivity), while compound 9 (from the precursor pteridinone series) achieved 101-fold selectivity (4.7 nM vs. 474 nM) [3]. These data establish that the nature and branching of alkyl substituents on this scaffold are key determinants of both potency and selectivity—a principle directly applicable to differentiating N1-isobutyl from N1-ethyl or N1-methyl variants at the lactam nitrogen position [4].

EGFR kinase inhibition Mutant selectivity Non-small cell lung cancer

1-Ethyl Analog (CAS 2073047-06-8) Serves as Directly Comparable Procurement Alternative: Side-by-Side Structural, Physicochemical, and Molecular Weight Comparison

For procurement decisions, the 1-ethyl-7-(methylsulfonyl) analog (CAS 2073047-06-8, purity ≥95%) represents the most directly comparable alternative to the target compound, differing only in the N1 alkyl group (isobutyl → ethyl) . The molecular weight increases from 257.27 g/mol (ethyl) to 285.32 g/mol (isobutyl), a difference of +28.05 g/mol corresponding to one additional methylene unit (-CH₂-) and one additional methyl branch (-CH₃) . Both compounds share identical TPSA (89.46 Ų) and hydrogen-bond donor/acceptor counts (HBD = 0, HBA = 6), confirming that differential pharmacokinetic behavior would arise solely from LogP (Δ = +0.63) and conformational entropy differences . The 1-(2-fluoroethyl) analog (CAS 2073047-13-7) introduces a metabolically distinct fluoro substituent, and the 1-methyl analog (MW 243.24) provides the minimal alkyl chain reference point [1]. These four compounds collectively constitute a coherent N1-alkyl scan series suitable for systematic SAR exploration.

Procurement comparison Structure-property relationships Screening library design

Recommended Research and Industrial Application Scenarios for 1-Isobutyl-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one Based on Established Evidence


RSK Kinase Family Screening Cascades Requiring Differentiated N1-Alkyl Chemotypes

The 1-ethyl analog (CAS 2073047-06-8) is already validated as an RSK-4 reference compound in computational docking studies [1], and the broader pyrimido[4,5-d][1,3]oxazin-2-one scaffold has produced potent RSK4 inhibitors (14f: cellular IC₅₀ = 0.57 μM; compound 004: RSK1-4 IC₅₀ = 10–22.3 nM) [2][3]. The 1-isobutyl-7-(methylsulfonyl) compound provides a higher-LogP (0.99 vs. 0.36), conformationally more flexible (3 vs. 2 rotatable bonds) alternative within the same N1-alkyl scan series. This makes it suitable for inclusion in RSK1-4 panel screens to probe whether enhanced lipophilicity and/or branched-chain steric effects confer isoform selectivity advantages over the linear N1-ethyl congener.

EGFR Mutant-Selective Inhibitor Fragment Evolution and Scaffold-Hopping Programs

The pyrimido[4,5-d][1,3]oxazin-2-one core has been validated as a novel scaffold for mutant-selective (L858R/T790M) EGFR inhibition, with optimized analogs achieving enzymatic IC₅₀ values as low as 4.2–4.5 nM and cellular selectivity ratios of 14-fold (H1975 vs. A431) [1]. The C4-alkyl SAR study conclusively demonstrates that alkyl branching modulates both potency and selectivity at the hinge region [2]. The 1-isobutyl-7-(methylsulfonyl) compound, with its branched N1 substituent and electron-withdrawing C7 sulfone, can serve as a starting point or comparator in medicinal chemistry campaigns exploring N1-modification effects on EGFR mutant/WT selectivity, complementing the established C4-alkyl SAR.

Physicochemical Property-Driven Library Design for Kinase-Focused Screening Collections

The target compound fills a specific property space within the N1-alkyl scan series: LogP = 0.99, MW = 285.32, TPSA = 89.46 Ų, and 3 rotatable bonds [1][2]. This positions it at the higher-lipophilicity, higher-flexibility end of the series (methyl < ethyl < fluoroethyl < isobutyl). For screening library curators building kinase-focused collections, including the full N1-alkyl series enables systematic exploration of the lipophilicity-activity relationship while holding the core scaffold and C7 substituent constant. The isobutyl variant specifically addresses the property space most suitable for targets with hydrophobic accessory pockets or for programs where enhanced passive permeability is hypothesized to improve cellular activity.

Oxidation-State Dependent Target Engagement Studies: Sulfone vs. Sulfide Pairwise Comparison

The commercial availability of both the 7-(methylsulfonyl) target compound (MW 285.32) and its 7-(methylthio) precursor (MW 253.32, smolecule.com catalog S13548244) [1][2], combined with the synthetic methodology reported by Kobayashi et al. (2018) for controlled sulfide-to-sulfone oxidation [3], enables pairwise head-to-head studies. These can investigate how the profound electronic switch (Hammett σₚ ≈ 0.00 → +0.72) and the addition of two H-bond acceptor oxygens at the C7 position affect target binding kinetics, residence time, and selectivity profiles in parallel biochemical assays. Such studies are particularly valuable for targets where ligand-solvent network interactions at the protein surface contribute to binding free energy.

Quote Request

Request a Quote for 1-Isobutyl-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.